3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide Acyl-coenzyme A: cholesterol acyltransferase-1 and -2 (ACAT-1 and ACAT-2) catalyze the formation of cholesterol esters from cholesterol and long chain fatty acyl-coenzyme A, and may play a role in the development of atherosclerosis. CAY10485 inhibits human ACAT-1 and ACAT-2 with an IC50 values of 95 and 81 µM, respectively. It also inhibits copper-mediated oxidation of low density lipoproteins by 91% at a concentration of 2 µM.
Brand Name: Vulcanchem
CAS No.: 615264-62-5
VCID: VC0027463
InChI: InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O
Molecular Formula: C27H27NO7
Molecular Weight: 477.5 g/mol

3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide

CAS No.: 615264-62-5

Cat. No.: VC0027463

Molecular Formula: C27H27NO7

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide - 615264-62-5

Specification

Description Acyl-coenzyme A: cholesterol acyltransferase-1 and -2 (ACAT-1 and ACAT-2) catalyze the formation of cholesterol esters from cholesterol and long chain fatty acyl-coenzyme A, and may play a role in the development of atherosclerosis. CAY10485 inhibits human ACAT-1 and ACAT-2 with an IC50 values of 95 and 81 µM, respectively. It also inhibits copper-mediated oxidation of low density lipoproteins by 91% at a concentration of 2 µM.
CAS No. 615264-62-5
Molecular Formula C27H27NO7
Molecular Weight 477.5 g/mol
IUPAC Name dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate
Standard InChI InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1
Standard InChI Key SNEUAEKNRYBOTP-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O
SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator